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molecular formula C12H20O3 B8376297 Ethyl 1-iso-butyl-2-oxocyclopentane carboxylate

Ethyl 1-iso-butyl-2-oxocyclopentane carboxylate

Cat. No. B8376297
M. Wt: 212.28 g/mol
InChI Key: AETJTRDQMRBWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07388103B2

Procedure details

Under vigorously agitation, 13.9 g of ethyl 2-oxocyclopentane carboxylate was added to 33.4 g of fine powdery anhydrous potassium carbonate and 1.14 g of benzyl triethyl ammonium chloride. After stirring for several minutes, to the mixture was added 60 ml of N,N-dimethyl formamide and 21.9 g of iso-butyl bromide. Upon the completion of the addition, the reaction was heated to 55° C. and allowed to continue for 6 hours with stirring. The solvent was removed under reduced pressure, and solid residue was washed with diethyl ether. The washing liquor was collected and washed with water, and removing the solvent gave a crude product. The crude product was distilled under reduced pressure, and 15.3 g of colorless liquid as a distillate cut of 139-142° C./15 mmHg was colleted. Yield: 90.0%.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
catalyst
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH2:10][CH3:11])=[O:8].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[CH:19]([CH3:21])[CH3:20]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CN(C)C=O>[CH2:18]([C:3]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:4][CH2:5][CH2:6][C:2]1=[O:1])[CH:19]([CH3:21])[CH3:20] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OCC
Name
Quantity
33.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.14 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
21.9 g
Type
reactant
Smiles
C(C(C)C)Br
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
After stirring for several minutes, to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon the completion of the addition
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, and solid residue
WASH
Type
WASH
Details
was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The washing liquor was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
removing the solvent

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C(C)C)C1(C(CCC1)=O)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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